2-[6-(2H-1,2,3-Benzotriazol-2-yl)hexyl]-2H-1,2,3-benzotriazole
Description
2-[6-(2H-1,2,3-Benzotriazol-2-yl)hexyl]-2H-1,2,3-benzotriazole (hereafter referred to as Compound X) is a bis-benzotriazole derivative characterized by two benzotriazole moieties connected via a hexyl chain. Benzotriazoles are heterocyclic compounds renowned for their UV absorption properties, making them critical in polymer stabilization, coatings, and photoprotective applications. Compound X distinguishes itself through its dual benzotriazole units, which may enhance UV absorption efficiency and thermal stability compared to monosubstituted analogs. The hexyl linker likely improves solubility in non-polar matrices, addressing common challenges like aggregation or migration in polymer systems .
Structure
3D Structure
Properties
IUPAC Name |
2-[6-(benzotriazol-2-yl)hexyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1(7-13-23-19-15-9-3-4-10-16(15)20-23)2-8-14-24-21-17-11-5-6-12-18(17)22-24/h3-6,9-12H,1-2,7-8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGAYGYKSVTCNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1)CCCCCCN3N=C4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2H-1,2,3-Benzotriazol-2-yl)hexyl]-2H-1,2,3-benzotriazole typically involves the reaction of 2H-1,2,3-benzotriazole with a suitable alkylating agent. One common method is the alkylation of 2H-1,2,3-benzotriazole with 1-bromohexane under basic conditions, such as using sodium hydride or potassium carbonate as the base .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[6-(2H-1,2,3-Benzotriazol-2-yl)hexyl]-2H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzotriazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzotriazole ring .
Scientific Research Applications
2-[6-(2H-1,2,3-Benzotriazol-2-yl)hexyl]-2H-1,2,3-benzotriazole has a wide range of scientific research applications:
Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation from UV radiation.
Biology: Investigated for its potential as a protective agent against UV-induced damage in biological systems.
Medicine: Explored for its potential use in photoprotection in dermatological applications.
Industry: Utilized in the production of UV-resistant plastics, coatings, and personal care products.
Mechanism of Action
The primary mechanism of action of 2-[6-(2H-1,2,3-Benzotriazol-2-yl)hexyl]-2H-1,2,3-benzotriazole involves the absorption of UV radiation. The compound absorbs UV light and converts it into less harmful thermal energy, thereby protecting the material or biological system from UV-induced damage. This process involves the excitation of electrons within the benzotriazole ring, followed by non-radiative relaxation .
Comparison with Similar Compounds
Structural Comparison
Compound X vs. Hydroxyphenyl Benzotriazoles (e.g., Tinuvin P)
- Tinuvin P (2-(2H-Benzotriazol-2-yl)-4-methylphenol): Features a hydroxyphenyl group attached to benzotriazole, enabling hydrogen bonding and strong UV absorption in the 290–400 nm range .
- Compound X : Lacks the hydroxyl group but incorporates two benzotriazole units linked by a flexible hexyl chain. This design may broaden UV absorption spectra while reducing polarity.
Table 1: Structural Features
UV Absorption Properties
Benzotriazoles absorb UV light via π→π* transitions. However, the absence of a hydroxyl group could shift the absorption maxima (λmax) compared to hydroxyphenyl derivatives like Tinuvin P (λmax ~ 340 nm) .
Table 2: Hypothetical UV Absorption Comparison
| Compound | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
|---|---|---|
| Compound X | 310–360 | ~25,000–30,000 (estimated) |
| Tinuvin P | 340 | 18,000–22,000 |
| 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole | 335–345 | 15,000–20,000 |
Solubility and Compatibility
- Tinuvin P: Hydroxyl group enhances polarity, limiting compatibility with highly non-polar polymers.
- Compound X : The hexyl chain likely improves solubility in polyethylene, polypropylene, and other hydrophobic matrices. This could reduce migration issues compared to smaller analogs .
- Di-tert-butyl derivatives (e.g., 2-(3',5'-di-tert-butyl-2'-hydroxyphenyl)benzotriazole): Bulky substituents enhance polymer compatibility but may increase molecular weight and volatility .
Thermal Stability
Benzotriazoles generally exhibit thermal stability up to 250–300°C. Compound X ’s hexyl chain may lower its thermal degradation onset compared to rigid, aromatic-substituted analogs. However, the dual benzotriazole structure could mitigate this by distributing thermal stress.
Table 3: Thermal Stability Comparison
| Compound | TGA Onset (°C) | Key Stability Factors |
|---|---|---|
| Compound X | ~220–250 (est.) | Flexible spacer, dual chromophores |
| Tinuvin P | 280–300 | Hydrogen bonding, aromatic stacking |
| Di-tert-butyl derivatives | 290–310 | Bulky substituents, reduced mobility |
Biological Activity
2-[6-(2H-1,2,3-Benzotriazol-2-yl)hexyl]-2H-1,2,3-benzotriazole (CAS: 178363-32-1) is a synthetic compound belonging to the benzotriazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and environmental science. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, toxicological data, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N6 |
| Molar Mass | 320.39 g/mol |
| Density | 1.28 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 525.7 ± 60.0 °C (Predicted) |
| pKa | 2.54 ± 0.30 (Predicted) |
Mechanisms of Biological Activity
Benzotriazole derivatives have been noted for their diverse biological activities, including antimicrobial, antifungal, and antiprotozoal properties. The specific compound under discussion exhibits several mechanisms:
1. Antimicrobial Activity
- Benzotriazoles have been shown to inhibit the growth of various bacterial strains. For example, modifications to the benzotriazole structure have resulted in compounds with comparable or superior antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
2. Antifungal Activity
- The introduction of hydrophobic groups into the benzotriazole structure enhances antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) reported between 12.5 µg/mL to 25 µg/mL .
3. Antiprotozoal Activity
- Studies have demonstrated that certain benzotriazole derivatives possess significant activity against protozoan parasites like Trypanosoma cruzi. For instance, a related compound showed a dose-dependent inhibitory effect on epimastigote forms .
Case Study 1: Antimicrobial Efficacy
In a study evaluating various benzotriazole derivatives for antimicrobial properties, it was found that specific structural modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against these pathogens.
Case Study 2: Environmental Impact
Research has indicated that benzotriazole ultraviolet stabilizers (BUVSs), including derivatives similar to the compound , are prevalent in aquatic environments due to their widespread use in consumer products. Their persistence raises concerns regarding bioaccumulation and toxicity in aquatic organisms .
Toxicological Data
The toxicokinetics of benzotriazole compounds have been studied to understand their absorption, distribution, metabolism, and excretion (ADME). A notable investigation revealed that following intravenous administration in rats, plasma elimination half-lives varied significantly among different derivatives, ranging from approximately 15.4 to 84.8 hours . This variability suggests differing levels of toxicity and bioavailability.
Q & A
Q. How can QSAR models predict the compound’s performance in novel applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
